2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid
Description
This compound (ID: 4676-0660) is a pyrrolidinone derivative featuring a morpholine-substituted phenyl ring and a pyridine-3-carboxylic acid moiety linked via a sulfanyl group. Its molecular formula is C₂₀H₁₉N₃O₅S, with a molecular weight of 413.45 g/mol . The morpholin-4-yl group at the para position of the phenyl ring enhances solubility and may influence pharmacokinetic properties, while the pyridine-3-carboxylic acid moiety provides a site for further functionalization or salt formation .
Properties
IUPAC Name |
2-[1-(4-morpholin-4-ylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-17-12-16(29-18-15(20(26)27)2-1-7-21-18)19(25)23(17)14-5-3-13(4-6-14)22-8-10-28-11-9-22/h1-7,16H,8-12H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMMAGGRCJKHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=C(C=CC=N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine-2,5-dione intermediate, which is then reacted with a morpholine derivative and a pyridine carboxylic acid derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as part of drug discovery efforts.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations :
The unsubstituted pyrrolidinone in the simpler analogue (Mol. Wt. 252.24) lacks aromatic substitution, which may reduce steric hindrance but limit target specificity .
Synthetic Feasibility: The target compound is available in 44 mg quantities, suggesting scalable synthesis despite its complexity . In contrast, the compound (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (Mol. Wt. 466.16) achieved a 68% crude yield with >99% purity, indicating that pyrrolidinone derivatives generally tolerate diverse substituents under optimized conditions .
Functional Group Analysis
- Morpholine vs. Ethoxy/Methyl Groups :
Morpholine’s oxygen and nitrogen atoms enable hydrogen bonding and protonation at physiological pH, which may enhance membrane permeability compared to the hydrophobic ethoxy or methyl groups . - Pyridine-3-Carboxylic Acid :
This moiety is conserved across all analogues, suggesting its critical role in binding or stability. The carboxylic acid group can form salts (e.g., sodium or potassium), improving bioavailability .
Research Findings and Limitations
- Gaps in Data: No direct cytotoxicity, solubility, or dose-effect data are available for the target compound. Methodologies like the Mosmann assay () or Litchfield-Wilcoxon dose-effect analysis () could be applied to evaluate its bioactivity profile.
- Structural Predictions: Computational modeling (e.g., molecular docking) could predict interactions with targets such as kinases or proteases, given the prevalence of pyrrolidinone derivatives in enzyme inhibition .
Biological Activity
The compound 2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features several key structural components:
- Morpholine ring : A six-membered heterocyclic structure that contributes to the compound's solubility and biological activity.
- Pyridine carboxylic acid : Provides acidic properties and potential interactions with biological targets.
- Pyrrolidine dione moiety : Contributes to the compound's reactivity and interaction with enzymes.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can significantly influence its pharmacological effects. The proposed mechanisms include:
- Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor modulation : It could interact with various receptors, thereby modulating physiological responses.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives with similar structural features demonstrate significant antimicrobial properties. For instance, compounds with carboxylic acid functionalities often exhibit enhanced antibacterial effects due to their ability to disrupt bacterial cell walls or inhibit metabolic processes.
Antitumor Activity
Preliminary findings suggest potential antitumor activity, particularly against certain cancer cell lines. The structural characteristics that allow for enzyme inhibition may also play a role in preventing tumor growth by interfering with cancer cell metabolism.
Antiparasitic Activity
Similar compounds have shown promise in antiparasitic applications, particularly against schistosomiasis. The structure-activity relationship indicates that modifications to the core structure can enhance efficacy against parasites.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Functional Group Influence : The presence of electron-withdrawing groups enhances activity against specific targets.
- Chain Length Variations : Altering the length of side chains can significantly impact solubility and binding affinity.
| Compound Structure | Activity | Notes |
|---|---|---|
| Carboxylic Acid Derivatives | High | Essential for antimicrobial action |
| Morpholine Substituents | Moderate | Influences solubility and receptor binding |
| Pyrrolidine Modifications | Variable | Affects enzyme inhibition potency |
Case Studies
- Antimicrobial Efficacy : A study on related compounds demonstrated significant activity against Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.91 μM, highlighting the potential of similar structures in combating bacterial infections .
- Antitumor Potential : Research involving pyridine derivatives indicated promising results in inhibiting tumor cell proliferation in vitro, suggesting that modifications to the core structure could enhance therapeutic efficacy .
- Antiparasitic Research : Investigations into ozonide derivatives revealed that carboxylic acid functionalities were crucial for enhancing antischistosomal activity, providing insights into how structural modifications can lead to improved efficacy against parasites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
